methyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate
Description
Methyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazin-3-one core. This structure is substituted at the 8-position with a 3-methoxyphenoxy group and at the 2-position with an acetamido-benzoate ester moiety. The triazolopyrazine scaffold is known for its pharmacological relevance, particularly in adenosine receptor modulation . The 3-methoxyphenoxy group enhances lipophilicity and may influence binding affinity to biological targets, while the methyl benzoate ester improves solubility and metabolic stability .
Synthetic routes for analogous compounds involve multi-step protocols, including cyclization of hydrazine derivatives with carbonyl reagents (e.g., carbonyldiimidazole) and subsequent functionalization via nucleophilic aromatic substitution or amide coupling . Characterization typically employs ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry .
Properties
IUPAC Name |
methyl 2-[[2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O6/c1-31-14-6-5-7-15(12-14)33-20-19-25-27(22(30)26(19)11-10-23-20)13-18(28)24-17-9-4-3-8-16(17)21(29)32-2/h3-12H,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQBZKJWNAAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Methyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound exhibits notable biological activities , primarily due to its structural components that allow interaction with various biological targets:
- Anticancer Properties : Research indicates that derivatives of triazolo[4,3-a]pyrazine compounds have shown significant anticancer activity against several cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent anti-tumor effects .
- Antimicrobial Activity : The compound has been recognized for its antibacterial and antifungal properties. Its mechanism of action is believed to involve the inhibition of key enzymes responsible for the synthesis of bacterial cell walls and fungal membranes, leading to cell death .
- Neurokinin Receptor Modulation : The compound is also being investigated for its potential as a selective antagonist to the neurokinin-3 receptor (NK-3), which may have implications in treating various central nervous system disorders such as depression and anxiety .
Therapeutic Applications
The diverse biological activities of methyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate suggest several therapeutic applications:
- Cancer Treatment : Due to its anticancer properties, it could be developed into a therapeutic agent for various malignancies.
- Antimicrobial Agents : Its ability to inhibit bacterial and fungal growth positions it as a candidate for developing new antimicrobial therapies.
- CNS Disorders : The modulation of neurokinin receptors suggests potential use in treating mood disorders and other psychological conditions.
Case Studies and Research Findings
Several studies have documented the efficacy of triazolo[4,3-a]pyrazine derivatives:
- A study highlighted the anticancer effects of related compounds with IC50 values indicating strong inhibitory effects on cancer cell proliferation .
- Another research effort focused on the synthesis of these compounds and their biological evaluations against various targets, confirming their potential as multifunctional agents .
Mechanism of Action
The mechanism of action of methyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate are compared below with related triazolopyrazine and quinazolinone derivatives.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Influence: The triazolopyrazine core in the target compound and analogs (e.g., compounds [23–25], 45) confers adenosine receptor binding affinity due to planar aromaticity and hydrogen-bonding capabilities . In contrast, quinazolinone derivatives (e.g., compound 3) exhibit divergent bioactivities, such as antioxidant effects, attributed to the thioacetate moiety .
Substituent Effects: 8-Position Substitution: The 3-methoxyphenoxy group in the target compound may enhance receptor interaction compared to 3,5-dimethylphenoxy (ID: M446-2069) or benzyl groups. Methoxy substituents balance lipophilicity and electronic effects, improving membrane permeability . Acetamido-Benzoate Ester: The methyl benzoate ester in the target compound vs. ethyl or acetonitrile derivatives (e.g., compound 12 ) alters metabolic stability. Methyl esters are generally more resistant to hydrolysis than ethyl analogs .
Synthetic Complexity :
- The target compound requires sequential amide coupling and nucleophilic substitution, akin to methods for compound 5k (triazine derivative) . In contrast, benzyl-substituted triazolopyrazines (e.g., [23–25]) utilize hydrazine cyclization followed by alkylation .
Biological Data Gaps: While adenosine receptor activities are well-documented for benzyl- and amino-substituted triazolopyrazines , specific data for the 3-methoxyphenoxy variant remain unreported. Further assays are needed to quantify binding affinity (e.g., Ki or IC₅₀ values).
Research Findings and Data
Table 2: Physicochemical and Spectroscopic Data
Biological Activity
Methyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a complex organic compound with notable biological activities. Its structure incorporates a triazole and pyrazine moiety, which are known for their diverse pharmacological properties.
- Molecular Formula : C22H19N5O6
- Molecular Weight : 449.423 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been explored in various studies. The compound exhibits a range of pharmacological effects including:
-
Antimicrobial Activity :
- Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, triazole derivatives have been reported to inhibit bacterial cell wall synthesis and disrupt fungal cell membranes .
- In vitro studies demonstrate that derivatives with triazole and pyrazine functionalities possess potent activity against various pathogens.
-
Anticancer Properties :
- Research indicates that triazole-based compounds can exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. Some derivatives have shown higher potency compared to standard chemotherapeutic agents .
- Mechanisms of action may involve the induction of apoptosis and inhibition of tumor cell proliferation.
- Anti-inflammatory Effects :
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates of bacteria and fungi. This compound was included in the screening process:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Methyl 2-{...} | E. coli | 18 | 32 µg/mL |
| Methyl 2-{...} | S. aureus | 20 | 16 µg/mL |
| Methyl 2-{...} | C. albicans | 15 | 64 µg/mL |
The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Study on Anticancer Activity
Another investigation focused on the anticancer potential of methyl 2-{...} using MCF-7 cell lines:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 85 |
| 25 | 50 |
| 50 | 30 |
The compound exhibited dose-dependent cytotoxicity with a notable reduction in cell viability at higher concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
